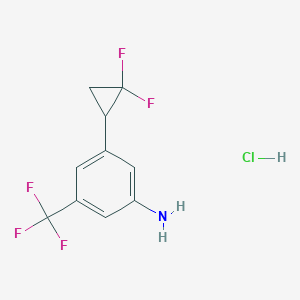![molecular formula C17H15N3O4S B2897575 N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921562-42-7](/img/structure/B2897575.png)
N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide” is a chemical compound. It appears as a white solid with a melting point of 190-198°C . The compound has been characterized using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 190-198°C . The 1H-NMR, 13C-NMR, and IR data provide information about the structure and functional groups of the molecule .Scientific Research Applications
Antiprotozoal and Antimalarial Applications
One of the derivatives, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, has shown promising antiprotozoal and antimalarial activities. This compound exhibited strong DNA affinities and demonstrated excellent in vitro activity against T. b. rhodesiense and P. falciparum, two pathogens responsible for sleeping sickness and malaria, respectively. Notably, it also showed significant in vivo activity in the trypanosomal STIB900 mouse model, indicating its potential as a therapeutic agent against these diseases (Ismail et al., 2004).
Anticancer and Analgesic Properties
Another study focused on novel benzodifuranyl compounds derived from visnaginone and khellinone, including derivatives of the furan-2-carboxamide structure. These compounds were evaluated for their analgesic and anti-inflammatory activities, with some showing high COX-2 selectivity indices and protective analgesic activities. This suggests their potential utility in developing new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Further research into azole derivatives starting from furan-2-carbohydrazide, leading to compounds like 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol, demonstrated notable antimicrobial activities. These compounds were effective against a range of microorganisms, suggesting the potential for developing new antimicrobial agents based on this chemical framework (Başoğlu et al., 2013).
Biological Activities and Molecular Characterization
The compound N-(thiazol-2-yl)furan-2-carboxamide was synthesized and characterized, showing good antimicrobial activity against various microorganisms. This research underscores the utility of furan-2-carboxamide derivatives in pharmacological applications, highlighting their potential as broad-spectrum antimicrobial agents (Cakmak et al., 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
The presence of an electron-withdrawing group as a para-aromatic substituent on the 1,3-thiazole nucleus and an amide linkage within the molecule can be considered as a useful template for antitumor activity .
Biochemical Pathways
Thiazoles are known to play a role in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound’s solubility in different solvents suggests that its action and stability may be influenced by the solvent environment .
properties
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-13-6-4-11(5-7-13)18-15(21)9-12-10-25-17(19-12)20-16(22)14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQCJCNRLAVGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)
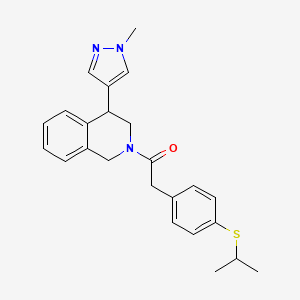

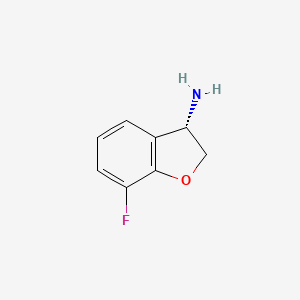
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2897502.png)
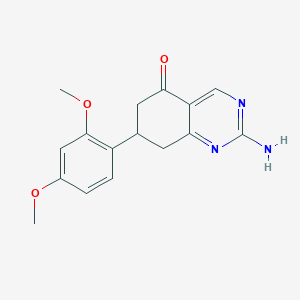
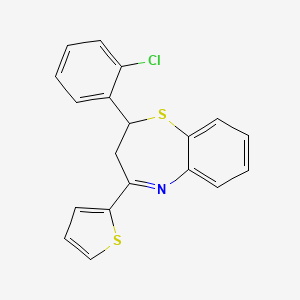

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide](/img/structure/B2897510.png)
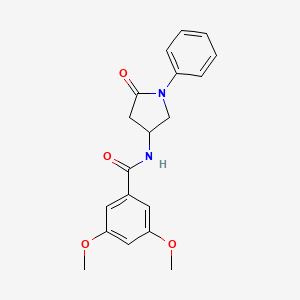
![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2897513.png)
![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2897514.png)
